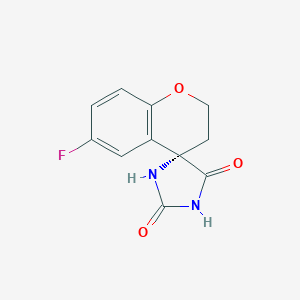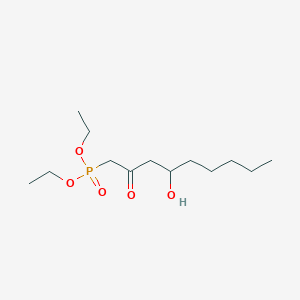
1-Diethoxyphosphoryl-4-hydroxynonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diethoxyphosphinyl-4-hydroxynonan-2-one is a chemical compound with the molecular formula C12H25O4P It is known for its unique structure, which includes a phosphinyl group and a hydroxyl group attached to a nonanone backbone
Preparation Methods
The synthesis of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one typically involves the reaction of diethyl phosphite with a suitable precursor under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the phosphinyl group. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Diethoxyphosphinyl-4-hydroxynonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phosphinyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one involves its interaction with molecular targets through its phosphinyl and hydroxyl groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Diethoxyphosphinyl-4-hydroxynonan-2-one can be compared with similar compounds such as:
1-Diethoxyphosphinyl-4-hydroxyhexan-2-one: Similar structure but with a shorter carbon chain.
1-Diethoxyphosphinyl-4-hydroxyoctan-2-one: Similar structure but with a different carbon chain length.
1-Diethoxyphosphinyl-4-hydroxydecan-2-one: Similar structure but with a longer carbon chain. The uniqueness of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one lies in its specific carbon chain length and the positioning of the functional groups, which influence its reactivity and applications.
Properties
CAS No. |
113848-00-3 |
|---|---|
Molecular Formula |
C13H27O5P |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-hydroxynonan-2-one |
InChI |
InChI=1S/C13H27O5P/c1-4-7-8-9-12(14)10-13(15)11-19(16,17-5-2)18-6-3/h12,14H,4-11H2,1-3H3 |
InChI Key |
GOWXDWHMDPJXEG-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)CP(=O)(OCC)OCC)O |
Canonical SMILES |
CCCCCC(CC(=O)CP(=O)(OCC)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


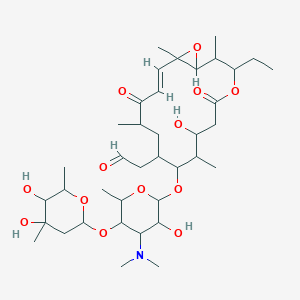
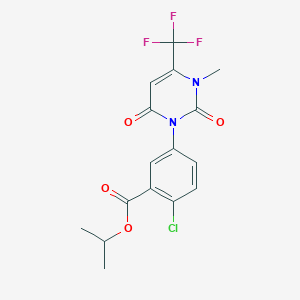

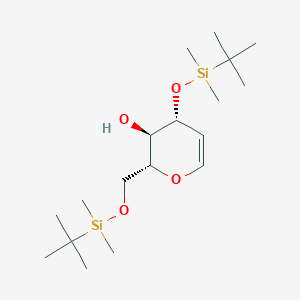
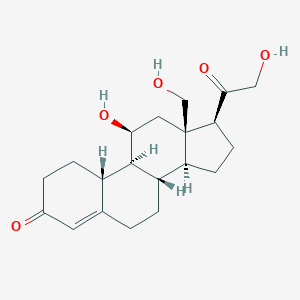
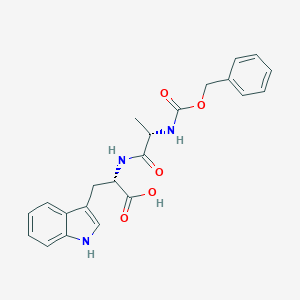
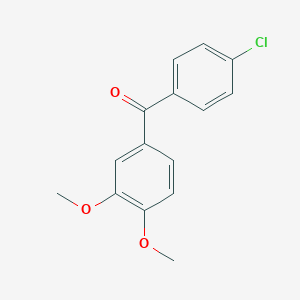
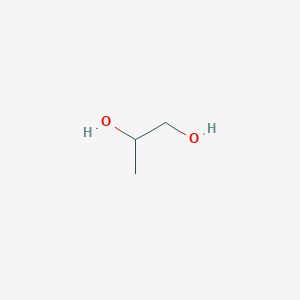
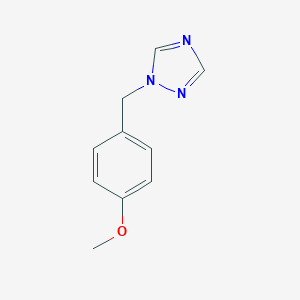
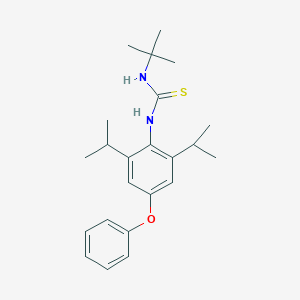
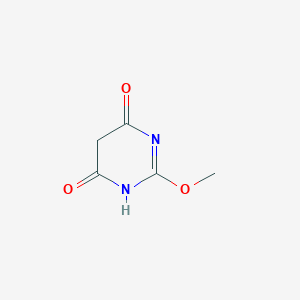
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)

